N'-(3-chloro-4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
The compound N'-(3-chloro-4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a diamide derivative featuring a 3-chloro-4-fluorophenyl group, a tetrahydroisoquinoline moiety, and a thiophene substituent. Its structure includes an ethanediamide linker (two amide groups), distinguishing it from monoamide analogs.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN3O2S/c24-19-11-18(5-6-20(19)25)27-23(30)22(29)26-12-21(17-8-10-31-14-17)28-9-7-15-3-1-2-4-16(15)13-28/h1-6,8,10-11,14,21H,7,9,12-13H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNQXBLICASUTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The starting materials might include 3-chloro-4-fluoroaniline, 1,2,3,4-tetrahydroisoquinoline, and thiophene derivatives. Common synthetic routes may involve:
Formation of the amide bond: This can be achieved through the reaction of an amine with an acyl chloride or an anhydride.
Substitution reactions: Introducing the chloro and fluoro groups onto the phenyl ring.
Cyclization reactions: Forming the tetrahydroisoquinoline ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N’-(3-chloro-4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide may have several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Pharmacology: Studying its effects on biological systems, including its pharmacokinetics and pharmacodynamics.
Materials Science: Exploring its properties for use in advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of specific signaling cascades, modulation of gene expression, or alteration of cellular metabolism.
Comparison with Similar Compounds
Structural Features
Target Compound
- Core structure : Ethanediamide (two amide groups).
- Substituents: 3-Chloro-4-fluorophenyl (halogenated aryl). Tetrahydroisoquinoline (N-heterocycle). Thiophene (S-heterocycle).
Analog 1: 3-Chloro-N-phenyl-phthalimide ()
- Core structure : Phthalimide (cyclic imide).
- Substituents : Chloro and phenyl groups.
- Key difference: Lacks diamide linker and heterocyclic moieties (tetrahydroisoquinoline/thiophene) .
Analog 2: Substituted Acetamide Derivatives ()
- Example: 2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide.
- Core structure : Single acetamide linker.
- Substituents: Chlorophenyl, pyrimidine, and quinoxaline groups.
- Key difference: Monoamide vs. diamide; thioether linkage absent in target compound .
Analog 3: Pesticide Carboxamides ()
- Example : Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide).
- Core structure : Carboxamide.
- Substituents : Chlorophenyl, furan, cyclopropane.
- Key difference: Monoamide with cyclic ether vs. diamide with tetrahydroisoquinoline .
Physicochemical Properties
| Property | Target Compound | 3-Chloro-N-phenyl-phthalimide | Cyprofuram |
|---|---|---|---|
| Molecular Weight | ~425 g/mol (estimated) | 257.67 g/mol | 292.73 g/mol |
| Halogen Substituents | Cl, F | Cl | Cl |
| Heterocycles | Tetrahydroisoquinoline, Thiophene | None | Furan, Cyclopropane |
| Amide Type | Diamide | Imide | Monoamide |
| Predicted LogP | ~3.5 (moderate lipophilicity) | 2.8 | 2.9 |
Research Implications
The target compound’s diamide linker and dual heterocycles likely enhance binding affinity and selectivity compared to analogs. For instance, the thiophene group may facilitate π-π interactions with aromatic residues in biological targets, while the tetrahydroisoquinoline could improve blood-brain barrier penetration. Fluorine substitution may reduce oxidative metabolism, extending half-life relative to chlorine-only analogs like cyprofuram .
Biological Activity
The compound N'-(3-chloro-4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Structure
The compound's molecular formula is , with a molecular weight of approximately 540.5 g/mol. It features a complex structure that includes a chloro-fluorophenyl group, a tetrahydroisoquinoline moiety, and a thiophene ring.
Structural Representation
- IUPAC Name : this compound
- SMILES :
C1CCC(C1)N2CCC(CC2)(C3=CC=C(C=C3)C4=CC=CC=C4Cl)NCC(=O)NC5=CC(=C(C=C5)F)Cl
| Property | Value |
|---|---|
| Molecular Formula | C30H32ClF2N3O |
| Molecular Weight | 540.5 g/mol |
| IUPAC Name | This compound |
| SMILES | C1CCC(C1)N2CCC(CC2)(C3=CC=C(C=C3)C4=CC=CC=C4Cl)NCC(=O)NC5=CC(=C(C=C5)F)Cl |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- MDM2 Inhibition : The compound has been identified as a potent inhibitor of the murine double minute 2 (MDM2), which plays a crucial role in regulating the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells .
- Antitumor Activity : In vitro studies have demonstrated that the compound effectively induces apoptosis in several cancer cell lines. This effect is attributed to its ability to disrupt cellular signaling pathways involved in cell survival and proliferation .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly linked to its tetrahydroisoquinoline structure, which is known for its neuroactive effects .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on MDM2 Inhibition : A study published in the Journal of Medicinal Chemistry highlighted the compound's high affinity for MDM2 (K_i < 1 nM), indicating its potential as an anticancer agent targeting tumors with p53 mutations .
- In Vivo Efficacy : Animal model studies have shown that administration of this compound resulted in significant tumor regression in xenograft models, supporting its potential therapeutic applications in oncology.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
